![molecular formula C11H14N2O2S B2549582 1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2309311-03-1](/img/structure/B2549582.png)
1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
“1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines . They have found broad utility in medicinal chemistry .
Synthesis Analysis
The synthesis of thienopyrimidines involves various methods . For instance, one method involves the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with 2-(2-chlorophenoxy)ethylamine and N,N-diisopropylethylamine . Another method involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .Scientific Research Applications
- Research Findings :
- Research Findings :
Cancer Treatment and CDK2 Inhibition
Tyrosine Kinase Inhibition
Structure-Based Drug Design
Future Directions
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways related to inflammation .
Result of Action
It is known that pyrimidine derivatives can exhibit potent anti-inflammatory effects .
properties
IUPAC Name |
1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-3-6-13-10(14)9-8(5-7-16-9)12(4-2)11(13)15/h5,7H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZYHLHEHOOVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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